2-(Benzyloxy)-1-naphthaldehyde
Overview
Description
2-(Benzyloxy)-1-naphthaldehyde is an organic compound characterized by the presence of a benzyloxy group attached to the naphthalene ring, specifically at the 2-position, and an aldehyde group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-naphthaldehyde typically involves the reaction of 2-hydroxy-1-naphthaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Hydroxy-1-naphthaldehyde+Benzyl bromideK2CO3,DMFthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4).
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO_4 in acidic or basic medium.
Reduction: NaBH_4 in methanol or ethanol, LiAlH_4 in dry ether.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products:
Oxidation: 2-(Benzyloxy)-1-naphthoic acid.
Reduction: 2-(Benzyloxy)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-1-naphthaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-naphthaldehyde largely depends on the specific chemical reactions it undergoes. For instance, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons to the oxidizing agent. In reduction reactions, the aldehyde group gains electrons to form an alcohol. The benzyloxy group can act as a protecting group, stabilizing the molecule during various chemical transformations.
Comparison with Similar Compounds
- 2-(Benzyloxy)-1-naphthoic acid
- 2-(Benzyloxy)-1-naphthylmethanol
- 2-(Benzyloxy)-3-naphthaldehyde
Comparison: 2-(Benzyloxy)-1-naphthaldehyde is unique due to the specific positioning of the benzyloxy and aldehyde groups on the naphthalene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of its ability to participate in both oxidation and reduction reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-phenylmethoxynaphthalene-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-12-17-16-9-5-4-8-15(16)10-11-18(17)20-13-14-6-2-1-3-7-14/h1-12H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMDBXGFPCYWJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C3=CC=CC=C3C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352775 | |
Record name | 2-(benzyloxy)-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52805-48-8 | |
Record name | 2-(benzyloxy)-1-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the spatial arrangement of the phenyl and naphthyl rings in 2-(Benzyloxy)-1-naphthaldehyde?
A1: The phenyl and naphthyl ring systems in this compound are not coplanar. They are twisted with respect to each other, exhibiting a dihedral angle of 21.8° [].
Q2: What type of intermolecular interactions contribute to the crystal packing of this compound?
A2: The crystal structure of this compound is stabilized by weak intermolecular C—H⋯O hydrogen bonds [].
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